Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20BrNO2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding azetidine derivative.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of reduced azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Potential use in the synthesis of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- **Tert-butyl 3-[(4-bromophenyl)methyl]amino]piperidine-1-carboxylate
- **Tert-butyl 3-[(4-bromophenyl)methyl]amino]azetidine-1-carboxylate
- **Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
Uniqueness
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in medicinal chemistry and materials science .
Biological Activity
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate is a synthetic compound notable for its structural complexity and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H21BrN2O2, with a molecular weight of approximately 341.25 g/mol. The compound features an azetidine ring, a tert-butyl ester group, and a bromophenyl moiety, contributing to its reactivity and biological interactions.
Key Structural Features:
Feature | Description |
---|---|
Azetidine Ring | A four-membered cyclic amine |
Tert-butyl Group | Provides steric hindrance and lipophilicity |
Bromophenyl Moiety | Facilitates π-π interactions with proteins |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with active site residues. These interactions can modulate enzyme or receptor activity, making the compound a candidate for drug discovery.
Potential Biological Activities
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could be beneficial in reducing oxidative stress.
Inhibition of Tyrosinase Activity
A study examining the inhibitory effects of structurally similar compounds on mushroom tyrosinase revealed significant findings:
- Compound 4 demonstrated potent inhibition of monophenolase activity with an IC50 value of 0.03 mM.
- The study utilized kinetic analysis to determine that Compound 4 acted as a noncompetitive inhibitor against tyrosinase, suggesting that similar mechanisms might be explored for this compound .
Antioxidant Activity
In another investigation into the antioxidant properties of related azetidine derivatives, it was found that certain modifications significantly enhanced radical scavenging capabilities. Although specific data on the target compound is sparse, these findings indicate that structural modifications can lead to varied biological activities .
Properties
Molecular Formula |
C15H20BrNO2 |
---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-12(10-17)8-11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3 |
InChI Key |
QFHFWLNHZZAPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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